molecular formula C25H25BrN2O2 B2639997 N,N'-dibenzyl-3-(4-bromophenyl)pentanediamide CAS No. 1170976-37-0

N,N'-dibenzyl-3-(4-bromophenyl)pentanediamide

Cat. No.: B2639997
CAS No.: 1170976-37-0
M. Wt: 465.391
InChI Key: RXFDOQUPQXSTMM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-dibenzyl-3-(4-bromophenyl)pentanediamide typically involves the reaction of 4-bromobenzylamine with a suitable pentanediamide precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of N,N’-dibenzyl-3-(4-bromophenyl)pentanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

N,N’-dibenzyl-3-(4-bromophenyl)pentanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

Scientific Research Applications

N,N’-dibenzyl-3-(4-bromophenyl)pentanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-dibenzyl-3-(4-bromophenyl)pentanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-dibenzyl-3-(4-bromophenyl)pentanediamide is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where bromine’s reactivity and properties are advantageous .

Properties

IUPAC Name

N,N'-dibenzyl-3-(4-bromophenyl)pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25BrN2O2/c26-23-13-11-21(12-14-23)22(15-24(29)27-17-19-7-3-1-4-8-19)16-25(30)28-18-20-9-5-2-6-10-20/h1-14,22H,15-18H2,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFDOQUPQXSTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC(CC(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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